molecular formula C11H12N2O2 B1353900 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-30-5

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1353900
CAS No.: 70705-30-5
M. Wt: 204.22 g/mol
InChI Key: BFYXMAOPTOBSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 70705-30-5) is a heterocyclic compound with a fused imidazo[1,2-a]pyridine core and a methyl substituent at the 6-position. It is synthesized via the reaction of 6-methylpyridin-2-amine with ethyl bromopyruvate or ethyl 3-bromo-2-oxopropionate under refluxing ethanol conditions .

Properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYXMAOPTOBSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502501
Record name Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70705-30-5
Record name Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Starting materials: 2-amino-5-methylpyridine (to introduce the 6-methyl substituent on the imidazo[1,2-a]pyridine ring) and ethyl 2-chloroacetoacetate.
  • Solvent: Ethanol (96%).
  • Conditions: Reflux for 6 hours.
  • Workup: Evaporation of excess ethanol under reduced pressure, partitioning between ether and water, drying, and crystallization.

Mechanism

The reaction proceeds via nucleophilic attack of the amino group on the α-halo ketoester, followed by intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring. The ethyl ester remains intact at position 2, and the methyl group is retained from the substituted aminopyridine.

Yields and Physical Data

  • Yield: Approximately 45% under classical reflux conditions.
  • Melting point: Around 69 °C.
  • Purity: Achieved by recrystallization from ethanol.

This method is well-established but can suffer from moderate yields and longer reaction times.

Microwave-Assisted Organic Synthesis (MAOS)

Advantages

  • Significantly reduced reaction times (20–30 minutes).
  • Improved yields (up to 75% or higher).
  • Cleaner reactions with fewer side products.

Procedure

  • React 2-amino-5-methylpyridine with ethyl 2-chloroacetoacetate in ethanol.
  • Microwave irradiation at 120 °C for 20 minutes.
  • After cooling, the reaction mixture is poured into cold water to precipitate the product.
  • Purification by filtration and, if necessary, chromatography.

Research Findings

  • MAOS enables rapid synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate and related derivatives.
  • The method is scalable and reproducible.
  • Structural confirmation by ^1H NMR, ^13C NMR, and mass spectrometry confirms the expected substitution pattern and purity.

Alternative Synthetic Routes and Modifications

Hydrazide Intermediate Route

  • This compound can be converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol.
  • This intermediate can be further functionalized or cyclized to yield various derivatives.
  • Yields for hydrazide formation are typically lower (~27%) but provide a versatile intermediate for further synthesis.

Use of Substituted α-Halo Ketoesters

  • Variations in the α-halo ketoester (e.g., bromo instead of chloro) can influence reaction rates and yields.
  • Substituted 2-aminopyridines allow for regioselective introduction of methyl or other groups at different positions on the imidazo[1,2-a]pyridine ring.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Reaction Time Yield (%) Notes
Classical reflux 2-amino-5-methylpyridine + ethyl 2-chloroacetoacetate Ethanol, reflux 6 h 6 h ~45 Moderate yield, longer reaction time
Microwave-assisted synthesis Same as above Ethanol, microwave 120 °C 20 min 70–75 Faster, higher yield, cleaner reaction
Hydrazide intermediate route This compound + hydrazine hydrate Ethanol, reflux 5 h 5 h ~27 Intermediate for further derivatization

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H NMR shows characteristic signals for the ethyl ester group (quartet at δ ~4.3 ppm, triplet at δ ~1.4 ppm) and methyl substituent (singlet at δ ~2.4 ppm).
  • Mass Spectrometry: Confirms molecular weight of 204.22 g/mol.
  • Melting Point: Consistent with literature values (~69 °C).
  • Purity: Achieved by recrystallization or chromatography as needed.

Summary of Research Findings

  • The classical condensation of 2-amino-5-methylpyridine with ethyl 2-chloroacetoacetate remains a foundational method but is limited by moderate yields and longer reaction times.
  • Microwave-assisted synthesis offers a superior alternative with significantly reduced reaction times and improved yields, making it suitable for rapid synthesis and scale-up.
  • Hydrazide intermediates provide a route for further chemical modifications but are less efficient for direct preparation.
  • Reaction conditions such as solvent choice, temperature, and stoichiometry critically influence yield and purity.
  • Analytical techniques confirm the structure and purity of the synthesized compound, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique molecular structure allows it to interact with specific biological pathways, making it valuable in the development of drugs targeting neurological disorders and cancer therapies.

Case Study: Anti-Cancer Properties

Research has demonstrated that derivatives of this compound exhibit anti-cancer properties. For instance, studies have shown its effectiveness in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This positions it as a promising candidate for further drug development aimed at treating malignancies.

Food Safety Testing

In analytical chemistry, this compound is utilized to detect and quantify potential carcinogenic compounds in food products. This application is critical for ensuring consumer safety and compliance with health regulations.

Application Example: Carcinogen Detection

The compound has been employed in methods to analyze grilled or charred foods, where heterocyclic amines are formed during cooking processes. These analyses help assess the risk of exposure to carcinogens in food consumption.

Biochemical Research

Researchers leverage this compound in studies related to enzyme inhibition and receptor binding. This research provides insights into metabolic processes and drug interactions that are essential for understanding disease mechanisms.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, contributing to the understanding of drug metabolism and efficacy.

Material Science

The compound is also explored for its potential applications in material science, particularly in developing advanced materials with enhanced properties such as thermal stability and chemical resistance.

Material Development Example

Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to degradation.

Environmental Monitoring

In environmental studies, this compound is used to assess the presence of harmful substances in soil and water samples. This application aids pollution control and remediation efforts.

Pollution Assessment Case Study

Field studies have utilized this compound to monitor contamination levels in agricultural runoff, providing critical data for environmental protection initiatives.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Pharmaceutical DevelopmentDrug synthesis for neurological disorders and cancerDemonstrated anti-cancer properties; apoptosis induction
Food Safety TestingDetection of carcinogens in food productsEffective analysis of grilled foods for heterocyclic amines
Biochemical ResearchEnzyme inhibition studiesInsights into drug metabolism and interactions
Material ScienceDevelopment of polymers with enhanced propertiesImproved thermal stability and mechanical strength
Environmental MonitoringAssessment of contaminants in soil/waterData on agricultural runoff contamination levels

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the imidazo[1,2-a]pyridine scaffold significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Key Features Reference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Methyl at 5-position C₁₁H₁₂N₂O₂ - - Synthesized via analogous methods; positional isomer affects electronic density
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Methyl at 7-position C₁₁H₁₂N₂O₂ - - Altered steric hindrance impacts coupling reactions
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Bromo at 8-, methyl at 6-positions C₁₁H₁₂BrN₂O₂ 83.3 - Bromine enhances reactivity for cross-coupling
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Chloro at 6-position C₁₀H₉ClN₂O₂ 76.6 - Chlorine increases electrophilicity for nucleophilic substitution

Key Observations :

  • Methyl vs. Halogen Substitutents : Methyl groups (e.g., 6-methyl) enhance lipophilicity and metabolic stability compared to halogenated analogs (e.g., 6-chloro or 8-bromo), which are more reactive in Suzuki or Buchwald-Hartwig couplings .
  • Positional Isomerism : Moving the methyl group from the 6- to 5- or 7-position alters steric and electronic environments, affecting crystallization behavior and intermolecular interactions .

Key Observations :

  • Bulky substituents (e.g., aryl or amino groups) reduce yields due to steric hindrance .
  • Halogenation reactions (bromo, iodo) achieve moderate-to-high yields but require precise stoichiometry .

Key Observations :

  • The carboxylate ester group at the 2-position facilitates hydrazide formation, enabling access to hydrazone or triazole derivatives with enhanced bioactivity .
  • Methyl substituents at the 6-position improve metabolic stability compared to halogenated analogs, making them preferred for in vivo studies .

Biological Activity

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (EMIPC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : Approximately 204.2 g/mol
  • Structural Features : Contains an imidazo[1,2-a]pyridine core with a carboxylate ester functional group.

Target Interactions

EMIPC has been shown to interact with various biological targets, which underpins its therapeutic potential:

  • Kinase Inhibition : Research indicates that EMIPC can inhibit specific kinases such as PI3Kα, which plays a critical role in cancer cell proliferation and survival.
  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds, leading to the formation of reactive intermediates that may affect cellular macromolecules like proteins and DNA.

Cellular Effects

The biological activity of EMIPC manifests through several cellular mechanisms:

  • Cell Signaling Modulation : EMIPC modulates key signaling pathways by interacting with proteins involved in cell signaling, such as kinases and phosphatases. This modulation can affect gene expression and influence cellular functions like proliferation, differentiation, and apoptosis.
  • Metabolic Pathway Alteration : The compound can alter metabolic enzyme activity, impacting metabolic flux and energy production within cells.

Anticancer Properties

EMIPC exhibits notable anticancer activity:

  • Inhibition of Tumor Growth : Studies have demonstrated that EMIPC can inhibit the growth of various cancer cell lines by targeting critical pathways involved in tumor progression. For instance, it has shown efficacy against multidrug-resistant strains of cancer cells .
  • Structure-Activity Relationship (SAR) : Modifications to the imidazo[1,2-a]pyridine moiety enhance its therapeutic potential. Research suggests that specific structural alterations can improve binding affinity to target proteins associated with cancer pathways.

Antimicrobial Activity

EMIPC has also been studied for its antimicrobial properties:

  • Activity Against Bacteria : Compounds similar to EMIPC have been reported to exhibit anti-proliferative activity against certain bacteria, including multidrug-resistant tuberculosis strains (MDR-TB) and extensively drug-resistant tuberculosis strains (XDR-TB) .

Case Studies

  • Anticancer Efficacy :
    • A study highlighted that EMIPC significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the downregulation of PI3K signaling pathways, leading to reduced cell survival rates.
  • Antibacterial Activity :
    • Another investigation reported that EMIPC exhibited strong antibacterial effects against specific bacterial strains. The compound's ability to disrupt bacterial cell signaling pathways was identified as a key factor in its efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of PI3Kα
AntimicrobialActivity against MDR-TB
Enzyme InteractionCytochrome P450 modulation
Cell Signaling ModulationAlteration in gene expression

Q & A

What are the optimized synthetic routes for Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclocondensation of 6-methylpyridin-2-amine with ethyl bromopyruvate in refluxing ethanol. Key steps include:

  • Step 1: Refluxing 6-methylpyridin-2-amine (8 mmol) and ethyl bromopyruvate (12 mmol) in ethanol for 6 hours .
  • Step 2: Neutralization with anhydrous KHCO₃ to pH 8, yielding ~52.6% after crystallization .
    Alternative routes involve substituting bromopyruvate derivatives (e.g., 3-bromo-2-oxo-propionic acid ethyl ester) under similar conditions . Yield optimization requires precise stoichiometric ratios, temperature control, and slow solvent evaporation for crystallization. Contaminants from incomplete cyclization can reduce purity, necessitating column chromatography or recrystallization .

How can X-ray crystallography and computational methods resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

Answer:

  • X-ray Crystallography: The crystal structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (a close analog) reveals planarity in the six-membered pyridine ring (mean deviation: 0.0027 Å) and a dihedral angle of 1.4° between fused rings. Intermolecular C–H⋯O/N hydrogen bonds stabilize the lattice . Use SHELX programs for refinement, ensuring proper handling of H-atom constraints (riding models with Uiso = 1.2–1.5×Ueq of parent atoms) .
  • Computational Methods: Density Functional Theory (DFT) studies on brominated analogs (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate) predict electronic excitation properties and molecular interactions. NBO analysis identifies hyperconjugative interactions, while NLO studies assess polarizability .

What advanced analytical techniques validate the purity and structure of this compound in pharmacological studies?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR assignments confirm regioselectivity. For example, methyl protons in the pyridine ring appear at δ ~2.5 ppm, while ester carbonyl carbons resonate at δ ~165 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₂: 204.23 Da) ensures molecular identity .
  • HPLC-MS: Detects impurities from side reactions (e.g., unreacted aminopyridine or ester intermediates) .

How do structural modifications at the 6-position impact biological activity in receptor tyrosine kinase inhibition?

Answer:

  • Methyl vs. Bromo Substituents: Methyl groups enhance lipophilicity, improving membrane permeability, while bromo substituents increase steric bulk, potentially disrupting kinase active sites (e.g., c-Met inhibition in lung cancer) .
  • Carboxylate Ester vs. Hydrazide: Replacing the ethyl ester with hydrazide groups enables Schiff base formation, critical for binding to FXa or HIF-1α . SAR studies on analogs show IC₅₀ values <1 µM for PI3Kα inhibition when fused with quinazoline moieties .

How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Answer:

  • Metabolic Stability: Ethyl esters are prone to hydrolysis in vivo, reducing bioavailability. Use prodrug strategies (e.g., tert-butyl esters) or stabilize via fluorination .
  • Off-Target Effects: Computational docking (AutoDock Vina) identifies cross-reactivity with unrelated kinases. Validate selectivity using kinase profiling panels .
  • Species Variability: Murine models may overexpress metabolic enzymes (e.g., CYP3A4), altering pharmacokinetics. Parallel assays in human hepatocytes improve translatability .

What methodologies enable the study of hydrogen-bonding networks in crystalline forms?

Answer:

  • Single-Crystal Diffraction: Resolve intermolecular interactions (e.g., C–H⋯O/N bonds in Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) with SHELXL refinement. Hydrogen-bond metrics (distance, angle) are tabulated for topological analysis .
  • Hirshfeld Surface Analysis: Quantifies interaction contributions (e.g., H⋯H, H⋯O contacts) using CrystalExplorer. For imidazo[1,2-a]pyridines, H⋯O interactions typically account for >20% of the surface .

How can DFT-based computational models guide the design of imidazo[1,2-a]pyridine derivatives with enhanced NLO properties?

Answer:

  • Polarizability Calculations: B3LYP/6-311++G(d,p) basis sets predict hyperpolarizability (β) values. Brominated analogs show β ~3×10⁻³⁰ esu, making them candidates for optoelectronic materials .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with chemical reactivity. Smaller gaps (~4 eV) in trifluoromethyl derivatives suggest improved charge transfer .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent Optimization: Replace ethanol with 2-MeTHF (recyclable, low toxicity) for reflux steps .
  • Catalysis: CuSO₄·5H₂O (10 mol%) accelerates click chemistry in triazole derivatives, reducing reaction times from 24h to 6h .
  • Continuous Flow Systems: Improve yield consistency (>95%) in bromination steps by controlling residence time and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.